3,4-二氯苯甲酸甲酯

描述

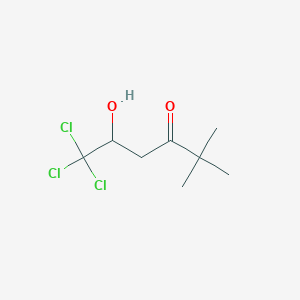

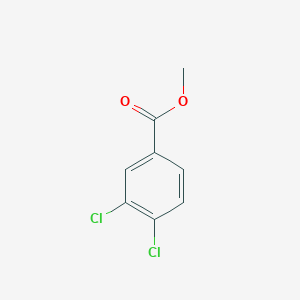

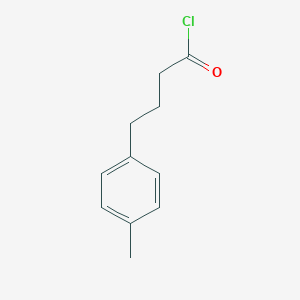

Methyl 3,4-dichlorobenzoate is a chemical compound with the molecular formula C8H6Cl2O2 . It is a solid substance at room temperature . The CAS number for this compound is 2905-68-2 .

Molecular Structure Analysis

The molecular weight of Methyl 3,4-dichlorobenzoate is 205.04 g/mol . The IUPAC name for this compound is methyl 3,4-dichlorobenzoate . The InChI and SMILES strings, which provide a text representation of the compound’s structure, are also available .Physical And Chemical Properties Analysis

Methyl 3,4-dichlorobenzoate is a solid at room temperature . It has a boiling point of 264°C at 760 mmHg and a melting point of 44°C .科学研究应用

Solubility and Chemical Behavior

Experimental and Predicted Solubility The solubility of 3,4-dichlorobenzoic acid, a compound related to Methyl 3,4-dichlorobenzoate, was studied in various solvents, including methyl butyrate and binary aqueous–ethanol solvent mixtures. The data were correlated with the Abraham solvation parameter model, providing insights into the behavior of similar compounds in different solvents (Wilson et al., 2012).

Reactivity in Radical Nucleophilic Substitution Reactions Methyl 3,4-dichlorobenzoate's reactivity was studied in the context of radical nucleophilic substitution reactions. The study provided insights into the regioselectivity of methyl chlorobenzoate analogues with trimethylstannyl anions, offering a theoretical basis for understanding the reactivity of these compounds (Montañez et al., 2010).

Environmental and Biological Interactions

Biodegradation Studies The biodegradation of 3,4-dichlorobenzoic acid (related to Methyl 3,4-dichlorobenzoate) was investigated using specific bacteria like Corynebacterium jeikeium and Edwardsiella tarda. These studies are crucial for understanding how such compounds can be broken down in the environment and their potential applications in bioremediation (Alqudah et al., 2014), (Alqudah & Jaafreh, 2020).

Applications in Molecular Structure Studies Methyl 3,4-dichlorobenzoate has been used in molecular structure and vibrational spectra studies. For instance, the Fourier transform infrared and Raman spectra of the molecule were analyzed, providing a deeper understanding of its molecular structure and properties (Xuan & Zhai, 2011).

安全和危害

Methyl 3,4-dichlorobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

属性

IUPAC Name |

methyl 3,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICGATIORFSOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183290 | |

| Record name | Benzoic acid, 3,4-dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,4-dichlorobenzoate | |

CAS RN |

2905-68-2 | |

| Record name | Benzoic acid, 3,4-dichloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,4-dichlorobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3,4-dichlorobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4-dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)